Morpholin-4-yl 4-(2-pyridyl)piperazinyl ketone
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Overview
Description
Morpholin-4-yl 4-(2-pyridyl)piperazinyl ketone is a complex organic compound that features both morpholine and piperazine moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activity and versatility in drug design. The compound’s unique structure allows it to interact with various biological targets, making it a valuable subject of study in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholin-4-yl 4-(2-pyridyl)piperazinyl ketone typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method is efficient and yields high purity products. The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and efficiency. The use of protective groups and subsequent deprotection steps are common to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl 4-(2-pyridyl)piperazinyl ketone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
Morpholin-4-yl 4-(2-pyridyl)piperazinyl ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Morpholin-4-yl 4-(2-pyridyl)piperazinyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, thereby inhibiting or activating their function .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: These compounds share the piperidine moiety and are known for their pharmacological activity.
Morpholine Derivatives: These compounds contain the morpholine ring and are widely used in medicinal chemistry.
Uniqueness
Morpholin-4-yl 4-(2-pyridyl)piperazinyl ketone is unique due to its combination of morpholine and piperazine moieties, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these structures .
Properties
IUPAC Name |
morpholin-4-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c19-14(18-9-11-20-12-10-18)17-7-5-16(6-8-17)13-3-1-2-4-15-13/h1-4H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWNGRAQEZJWPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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